



# Application Note: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABTS diammonium salt	
Cat. No.:	B1667969	Get Quote

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### Introduction

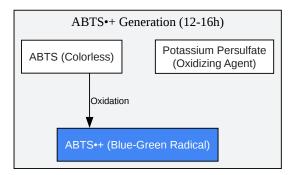
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. [1] Consequently, the evaluation of the antioxidant capacity of biological samples, natural products, and pharmaceutical compounds is a critical aspect of research and development.[1] [2]

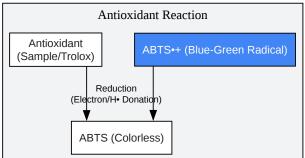
The Trolox Equivalent Antioxidant Capacity (TEAC) assay, utilizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), is a widely adopted method for measuring the total antioxidant capacity of a sample.[3][4] The principle of the assay is based on the ability of antioxidants to scavenge the stable, blue-green ABTS•+ radical, reducing it to its colorless neutral form.[3][5] This decolorization is proportional to the concentration and activity of the antioxidants present in the sample.[5][6] The antioxidant capacity is quantified by comparing the sample's activity to that of Trolox, a water-soluble analog of Vitamin E, and is expressed as Trolox Equivalents (TE).[3][4] This method is versatile, applicable to both hydrophilic and lipophilic samples, and can be performed over a wide pH range.[7][8]

# **Principle of the ABTS Assay**



The assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[2][3] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance, which is typically measured spectrophotometrically at 734 nm.[2][3][6] The extent of decolorization is indicative of the sample's radical scavenging activity.[3]





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Caption: Principle of ABTS radical generation and scavenging by an antioxidant.

# **Experimental Protocols Materials and Reagents**



Reagent/Material	Specifications	
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt	Analytical Grade	
Potassium Persulfate ( $K_2S_2O_8$ ) or Ammonium Persulfate (( $NH_4$ ) $_2S_2O_8$ )	Analytical Grade	
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)	Analytical Grade	
Ethanol, Methanol, or Phosphate Buffered Saline (PBS)	Analytical Grade, pH 7.4 for PBS	
96-well microplates	Clear, flat-bottom	
Microplate reader	Capable of reading absorbance at 734 nm (or 405-415 nm)	
Pipettes and tips	Calibrated	
Distilled or deionized water	High purity	

## **Preparation of Solutions**

- 1. 7 mM ABTS Stock Solution:
- Dissolve 38.4 mg of ABTS in 10 mL of distilled water.[9]
- Note: This solution should be stored in an amber bottle to protect it from light.
- 2. 2.45 mM Potassium Persulfate Solution:
- Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.[9][10]
- Note: Prepare this solution fresh before use.
- 3. ABTS•+ Radical Cation Working Solution:
- Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1
  (v/v) ratio (e.g., 5 mL of each).[3][10]



- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][10]
  This allows for the complete formation of the ABTS++ radical.
- Before the assay, dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[3][6] This is the adjusted ABTS•+ working solution.

#### 4. Trolox Standard Solutions:

- Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., 50% acetone or ethanol).
  [11]
- Perform serial dilutions from the stock solution to prepare a range of standard concentrations as shown in the table below.[1][12]

Standard #	Volume of 1 mM Trolox (µL)	Volume of Solvent (μL)	Final Trolox Concentration (µM)
1	250	750	250
2	200	800	200
3	150	850	150
4	100	900	100
5	50	950	50
6	25	975	25
7	0	1000	0 (Blank)

Note: Prepare fresh dilutions for each assay. Do not store diluted Trolox solutions.[1]

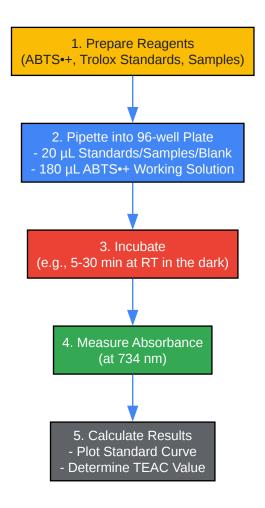
### 5. Sample Solutions:



- Prepare extracts of the test samples in a suitable solvent (e.g., ethanol, methanol, or water) at various concentrations.[3]
- If the antioxidant activity is unknown, it is recommended to test several dilutions to ensure the results fall within the linear range of the standard curve.[6]

### **Assay Procedure**

The following workflow outlines the key steps for performing the TEAC assay.



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Caption: Experimental workflow for the ABTS-based TEAC assay.

• Pipetting: Into the wells of a 96-well microplate, add 20 μL of the Trolox standards, sample solutions, or a solvent blank. Each should be assayed in duplicate or triplicate.[1][3]



- Addition of ABTS•+ Solution: Add 180 μL of the adjusted ABTS•+ working solution to each well.[3]
- Incubation: Mix thoroughly and incubate the plate for a specified time (e.g., 5-30 minutes) at room temperature, protected from light.[1][2] The optimal incubation time may vary for different antioxidants and should be determined empirically.[1]
- Measurement: Read the absorbance of each well at 734 nm using a microplate reader.[2][3]

# Data Analysis and Calculation Percentage Inhibition

The radical scavenging activity can be expressed as the percentage of inhibition of the ABTS•+ radical.

% Inhibition = [(AbsControl - AbsSample) / AbsControl] x 100[3]

#### Where:

- AbsControl is the absorbance of the control (ABTS•+ solution with solvent blank).
- AbsSample is the absorbance of the reaction mixture (ABTS•+ solution with the sample or standard).

### **Trolox Standard Curve**

- Calculate the average absorbance or the average % Inhibition for each Trolox standard concentration.[1]
- Plot a standard curve of the average absorbance (or % Inhibition) on the y-axis against the corresponding final concentration of the Trolox standards (in μM) on the x-axis.[1][13]
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R<sup>2</sup>).[13] A typical R<sup>2</sup> value should be >0.98 for a reliable curve.

### **Calculation of TEAC**



The TEAC value of the sample is calculated using the equation obtained from the linear regression of the Trolox standard curve.[13][14]

• Substitute the average absorbance value of your sample for 'y' in the equation:

$$y = mx + c$$

Solve for 'x' to determine the Trolox equivalent concentration in the well:

$$x (\mu M TE) = (Sample Absorbance - c) / m$$

Account for any dilution factors used in preparing the sample solution.

TEAC (
$$\mu$$
M) = x \* Dilution Factor

The final result can be expressed as  $\mu$ M Trolox Equivalents (TE) or converted to micromoles of Trolox equivalents per gram of the original sample ( $\mu$ mol TE/g).[1]

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## References

- 1. cellbiolabs.com [cellbiolabs.com]
- 2. ABTS Antioxidant Assay Kit: A Comprehensive Guide American Society for Clinical Nutrition (ASCN) [ascn.org]
- 3. benchchem.com [benchchem.com]
- 4. Trolox equivalent antioxidant capacity Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mybiosource.com [mybiosource.com]
- 8. youtube.com [youtube.com]



- 9. ABTS decolorization assay in vitro antioxidant capacity [protocols.io]
- 10. ijpsonline.com [ijpsonline.com]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. bioquochem.com [bioquochem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667969#calculation-of-trolox-equivalent-antioxidant-capacity-teac-using-abts]

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